molecular formula C16H16N6O2S B10942099 ethyl 9-methyl-2-[(3-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate CAS No. 1005586-23-1

ethyl 9-methyl-2-[(3-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B10942099
CAS No.: 1005586-23-1
M. Wt: 356.4 g/mol
InChI Key: GFJNESYFDZPZAM-UHFFFAOYSA-N
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Description

Ethyl 9-methyl-2-[(3-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex heterocyclic compound that features a unique combination of pyrazole, thieno, triazolo, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 9-methyl-2-[(3-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic conditions.

    Construction of the Thieno Ring: The thieno ring is constructed via a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Formation of the Triazolo and Pyrimidine Rings: The triazolo and pyrimidine rings are formed through a series of condensation reactions involving appropriate amines and aldehydes.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient heat and mass transfer, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-methyl-2-[(3-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and thieno rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Ethyl 9-methyl-2-[(3-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents, particularly as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and protein kinases.

    Biological Studies: The compound is used in biological studies to investigate its effects on cell proliferation, apoptosis, and cell cycle regulation.

    Chemical Biology: It is employed as a probe to study molecular interactions and pathways in cells.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 9-methyl-2-[(3-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and leading to downstream effects on cellular processes. For example, as a CDK inhibitor, it prevents the phosphorylation of target proteins, thereby arresting the cell cycle and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 9-methyl-2-[(3-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its multi-ring structure, which provides a versatile scaffold for the development of diverse bioactive compounds.

Properties

CAS No.

1005586-23-1

Molecular Formula

C16H16N6O2S

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl 12-methyl-4-[(3-methylpyrazol-1-yl)methyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C16H16N6O2S/c1-4-24-16(23)13-10(3)12-14-18-11(7-21-6-5-9(2)19-21)20-22(14)8-17-15(12)25-13/h5-6,8H,4,7H2,1-3H3

InChI Key

GFJNESYFDZPZAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NC(=N3)CN4C=CC(=N4)C)C

Origin of Product

United States

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